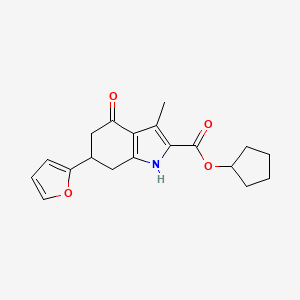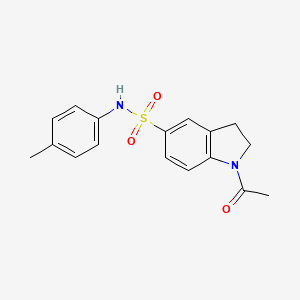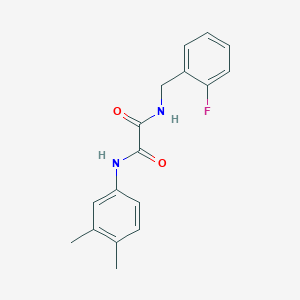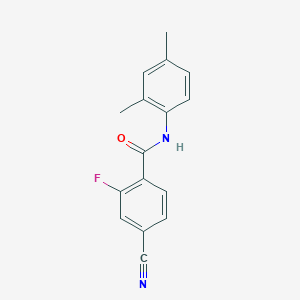
N-cycloheptyl-2-(phenylsulfonyl)acetamide
説明
N-cycloheptyl-2-(phenylsulfonyl)acetamide, also known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSA belongs to the class of sulfonylurea compounds and has been investigated for its role in the treatment of various diseases, including diabetes, cancer, and inflammation.
作用機序
The mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, but it is thought to involve the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, leading to increased insulin secretion. N-cycloheptyl-2-(phenylsulfonyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cancer cell growth. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
One advantage of using N-cycloheptyl-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using N-cycloheptyl-2-(phenylsulfonyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-cycloheptyl-2-(phenylsulfonyl)acetamide. In diabetes research, further studies could investigate the optimal dosage and administration of N-cycloheptyl-2-(phenylsulfonyl)acetamide for improving glucose tolerance and insulin secretion in humans. In cancer research, future studies could explore the potential of N-cycloheptyl-2-(phenylsulfonyl)acetamide as a combination therapy with other anticancer agents. Additionally, further research could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-cycloheptyl-2-(phenylsulfonyl)acetamide and its potential use in the treatment of other inflammatory diseases. Overall, the potential therapeutic applications of N-cycloheptyl-2-(phenylsulfonyl)acetamide make it a promising area for future research.
科学的研究の応用
N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its potential therapeutic applications in various diseases. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, suggesting its potential use as an antidiabetic agent. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(16-13-8-4-1-2-5-9-13)12-20(18,19)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKCDXCMXAQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)



![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-iodobenzamide](/img/structure/B4240390.png)
![5-[(2-allylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4240399.png)
![1-(4-fluorophenyl)-4-[(phenylsulfonyl)acetyl]piperazine](/img/structure/B4240410.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4240426.png)

![4-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]cyclohexanecarboxamide](/img/structure/B4240432.png)